molecular formula C11H13IN2 B3215803 6-(tert-Butyl)-3-iodo-1H-indazole CAS No. 1167056-24-7

6-(tert-Butyl)-3-iodo-1H-indazole

Cat. No.: B3215803
CAS No.: 1167056-24-7
M. Wt: 300.14 g/mol
InChI Key: JUXHCNDTBZFDCR-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-3-iodo-1H-indazole is an organic compound that belongs to the indazole family. Indazoles are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring. The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and stability. The iodine atom at the 3-position makes this compound a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-3-iodo-1H-indazole typically involves the iodination of a preformed indazole ring. One common method is the direct iodination of 6-(tert-Butyl)-1H-indazole using iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-3-iodo-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Hydroxylation: Manganese catalysts and hydrogen peroxide in nonafluoro-tert-butyl alcohol.

Major Products

Scientific Research Applications

6-(tert-Butyl)-3-iodo-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-3-iodo-1H-indazole largely depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-Butyl)-3-iodo-1H-indazole is unique due to the combination of the bulky tert-butyl group and the reactive iodine atom. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-tert-butyl-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2/c1-11(2,3)7-4-5-8-9(6-7)13-14-10(8)12/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXHCNDTBZFDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=NNC(=C2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276397
Record name 6-(1,1-Dimethylethyl)-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-24-7
Record name 6-(1,1-Dimethylethyl)-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1-Dimethylethyl)-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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